3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a brominated pyrazolo[1,5-a]pyrimidine derivative featuring a partially saturated bicyclic core. The compound is substituted at position 3 with a bromine atom, position 6 with a methyl group, and position 2 with an isopropyl group. Its molecular formula is C₁₀H₁₆BrN₃ (calculated based on structural analogs, e.g., ), with a molecular weight of 258.17 g/mol. Pyrazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C10H16BrN3 |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
3-bromo-6-methyl-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16BrN3/c1-6(2)9-8(11)10-12-4-7(3)5-14(10)13-9/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
YRYUENBPTWFCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C(=NN2C1)C(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives.
Scientific Research Applications
3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure includes a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position, a methyl group at the 6-position, and an isopropyl group at the 2-position.
Chemical Properties
- Molecular Formula C10H16BrN3
- Molecular Weight 258.16 g/mol
- IUPAC Name 3-bromo-6-methyl-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- CAS Number 1695879-80-1
Synthesis
The synthesis of this compound typically involves multi-step reactions from readily available precursors. A common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetonitrile. Industrial production may involve similar synthetic routes optimized for large-scale production, including continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Reactions
- Substitution Reactions The bromine atom at the 3-position can be substituted with nucleophiles like amines, thiols, and alkoxides.
- Oxidation and Reduction The compound can undergo oxidation and reduction reactions, though these are less common compared to substitution reactions.
- Cyclization Reactions The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituent type, position, and saturation (Table 1).
Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Bromine vs.
- Alkyl vs. Aryl Groups : The target compound’s isopropyl group at position 2 contrasts with ethyl () or trifluoromethyl () substituents, impacting lipophilicity and steric bulk.
- Saturation : The 4H,5H,6H,7H saturation pattern (partially hydrogenated core) is conserved in most analogs, ensuring conformational flexibility .
Physical and Chemical Properties
Table 2: Physical Properties of Selected Analogs
Notes:
- The target compound’s solubility is inferred to align with analogs, favoring polar aprotic solvents (e.g., DMSO, ethanol) .
- Stability under inert atmospheres is critical for brominated derivatives .
Biological Activity
3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 258.16 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 6-position, along with an isopropyl group at the 2-position. This unique structure contributes to its biological properties and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H16BrN3 |
| Molecular Weight | 258.16 g/mol |
| IUPAC Name | 3-bromo-6-methyl-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
| InChI Key | YRYUENBPTWFCHG-UHFFFAOYSA-N |
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity:
The compound has been studied for its antimicrobial properties. It demonstrates significant inhibition against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
2. Enzyme Inhibition:
This compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it interacts with kinases that play critical roles in cell signaling pathways associated with tumor growth .
3. Anticancer Potential:
The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer properties. Studies have indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
The mechanism of action for this compound likely involves its binding to specific molecular targets within cells. This binding can inhibit or modulate the activity of enzymes or receptors involved in critical biological processes such as proliferation and apoptosis. The presence of the bromine substituent enhances its reactivity and allows for further functionalization to improve efficacy against specific targets .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Cyclization Reaction: The initial step often includes the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
- Bromination Step: The bromination is performed using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.
- Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis in treated cells compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated that it exhibited potent antibacterial effects with minimal inhibitory concentrations comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
